

# Bromofluoroacetamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Bromofluoroacetamide

Cat. No.: B1273102

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## Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **bromofluoroacetamide**. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry who are interested in the utility of halogenated acetamides as building blocks in organic synthesis. All quantitative data is presented in clear, tabular formats for ease of comparison. A detailed experimental protocol for a common synthetic route is provided, along with a workflow diagram generated using Graphviz.

## Chemical Properties

**Bromofluoroacetamide** (2-bromo-2-fluoroacetamide) is a halogenated derivative of acetamide. The presence of both bromine and fluorine atoms on the alpha-carbon significantly influences its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

## Physical and Chemical Data

The known physical and chemical properties of 2-bromo-2-fluoroacetamide are summarized in the table below.

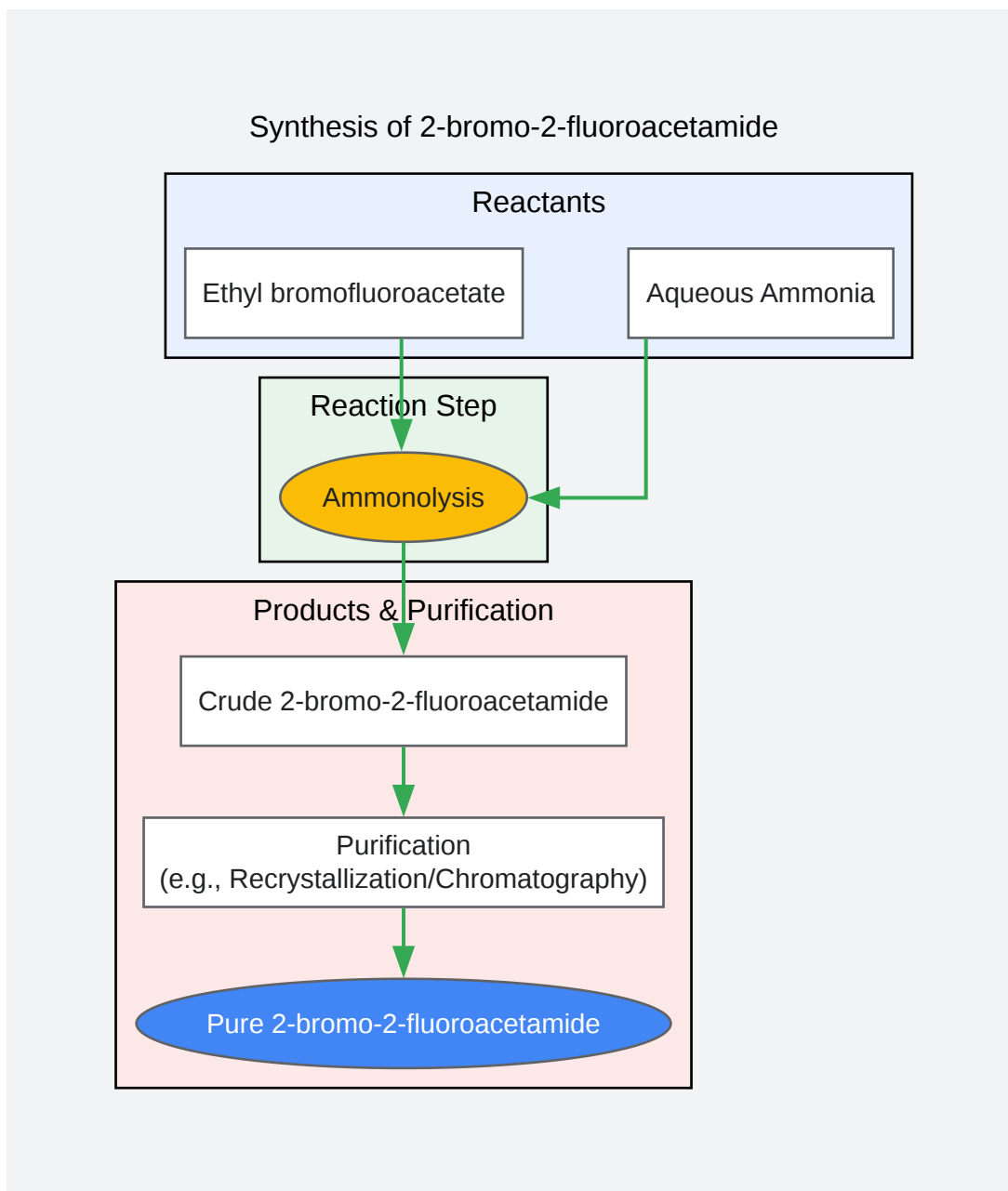
Property	Value	Source
CAS Number	430-91-1	[1]
Molecular Formula	C <sub>2</sub> H <sub>3</sub> BrFNO	[1]
Molecular Weight	155.954 g/mol	[1]
Melting Point	44 °C	[1]
Boiling Point	254.2 °C at 760 mmHg	[1]
Density	1.916 g/cm <sup>3</sup>	[1]
Flash Point	107.5 °C	[1]
LogP	0.86250	[1]
Vapour Pressure	0.0175 mmHg at 25°C	[1]
Refractive Index	1.47	[1]

## Synthesis of Bromofluoroacetamide

A common method for the synthesis of 2-bromo-2-fluoroacetamide involves the ammonolysis of an appropriate ester precursor, such as ethyl bromofluoroacetate.

## Synthetic Workflow

The overall workflow for the synthesis of 2-bromo-2-fluoroacetamide from ethyl bromofluoroacetate is depicted below.



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Caption: Workflow for the synthesis of 2-bromo-2-fluoroacetamide.

## Experimental Protocol

The following is a general experimental protocol for the synthesis of 2-bromo-2-fluoroacetamide based on the ammonolysis of ethyl bromofluoroacetate, as suggested by the synthetic route information. A detailed, validated experimental protocol from the primary literature or patents was not available at the time of this writing.

#### Materials:

- Ethyl bromofluoroacetate
- Aqueous ammonia (concentrated)
- Suitable organic solvent (e.g., ethanol, tetrahydrofuran)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separation funnel, rotary evaporator)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl bromofluoroacetate in a suitable organic solvent.
- **Addition of Ammonia:** Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia to the stirred solution. The reaction is typically exothermic.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separation funnel. If a biphasic mixture is present, separate the organic layer. Wash the organic layer with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude 2-bromo-2-fluoroacetamide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

## Reactivity and Potential Applications

The reactivity of 2-bromo-2-fluoroacetamide is dominated by the presence of the two halogen atoms on the alpha-carbon. The carbon-bromine bond is susceptible to nucleophilic attack, making it a useful alkylating agent. The fluorine atom, due to the strength of the carbon-fluorine bond, is generally less reactive under nucleophilic conditions but influences the overall electronic properties of the molecule.

This compound can serve as a precursor for the synthesis of various fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

## Spectroscopic Data

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry) for 2-bromo-2-fluoroacetamide are not readily available in public databases at the time of compiling this guide. Researchers are advised to perform their own analytical characterization upon synthesis.

## Safety Information

While a specific safety data sheet (SDS) for 2-bromo-2-fluoroacetamide was not found, related compounds such as fluoroacetamide are known to be highly toxic.[1] It is crucial to handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety evaluation or professional chemical advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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## References

- 1. 2-bromo-2-fluoroacetamide | CAS#:430-91-1 | Chemsrsc [chemsrc.com]
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